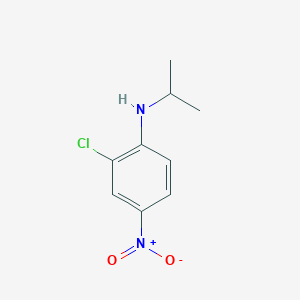

2-chloro-4-nitro-N-(propan-2-yl)aniline

CAS No.:

Cat. No.: VC17790791

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClN2O2 |

|---|---|

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 2-chloro-4-nitro-N-propan-2-ylaniline |

| Standard InChI | InChI=1S/C9H11ClN2O2/c1-6(2)11-9-4-3-7(12(13)14)5-8(9)10/h3-6,11H,1-2H3 |

| Standard InChI Key | NEWJVSYAGACQOP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2-chloro-4-nitro-N-(propan-2-yl)aniline, reflecting its substitution pattern on the benzene ring and the isopropylamine group. Alternative designations include N-isopropyl-2-chloro-4-nitroaniline and 2-chloro-4-nitrobenzenamine with an isopropyl substituent. The compound’s structure is defined by a benzene ring bearing a chlorine atom at position 2, a nitro group at position 4, and an isopropyl group attached to the nitrogen atom .

Molecular Geometry and Electronic Properties

The molecular geometry is influenced by the steric bulk of the isopropyl group and the electron-withdrawing effects of the nitro and chloro substituents. Density functional theory (DFT) calculations for analogous nitroanilines suggest that the nitro group adopts a planar configuration relative to the aromatic ring, while the chloro group induces partial positive charge delocalization . The isopropyl group contributes to steric hindrance, potentially reducing nucleophilic attack at the nitrogen center.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 214.65 g/mol | |

| Purity (Commercial) | ≥97% | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 2-chloro-4-nitro-N-(propan-2-yl)aniline typically involves the nucleophilic aromatic substitution (NAS) of a pre-functionalized nitrochlorobenzene derivative with isopropylamine. A patent-published method for analogous compounds (e.g., 2-chloro-4-nitroaniline) employs high-pressure amination using copper catalysts and phase-transfer agents . For this compound, the reaction of 2,4-dichloronitrobenzene with isopropylamine under controlled conditions (140°C, 3.2 MPa) in the presence of cuprous chloride and tetrabutylammonium bromide could yield the target product .

Key Reaction Steps:

-

Chloronitrobenzene Preparation: 2,4-Dichloronitrobenzene is synthesized via nitration of 1,3-dichlorobenzene.

-

Amination: The dichloro intermediate reacts with isopropylamine under catalytic conditions to replace the 4-chloro substituent with the isopropylamino group.

-

Purification: The crude product is isolated via crystallization or column chromatography to achieve ≥97% purity .

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution occurs preferentially at the 4-position requires careful control of reaction temperature and catalyst loading .

-

Byproduct Formation: Competing reactions at the 2-chloro position may generate undesired isomers, necessitating rigorous purification.

Physicochemical Properties

Solubility and Stability

While experimental solubility data for this specific compound is limited, structural analogs such as 2-chloro-4-nitroaniline exhibit limited solubility in water (<1 g/L at 25°C) but moderate solubility in polar organic solvents like ethanol and acetone . The nitro group enhances stability against oxidation, while the chloro group increases resistance to nucleophilic displacement under acidic conditions.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Expected peaks include at ~3350 cm, at 1520–1350 cm, and at 750–550 cm.

-

Nuclear Magnetic Resonance (NMR):

Applications in Industry

Pharmaceutical Intermediates

2-Chloro-4-nitro-N-(propan-2-yl)aniline is a precursor in the synthesis of bioactive molecules, particularly antimicrobial and antitumor agents. Its nitro group can be reduced to an amine for further functionalization, while the chloro group allows cross-coupling reactions (e.g., Suzuki-Miyaura) .

Agrochemical Development

The compound’s halogen and nitro groups make it a candidate for herbicide and pesticide synthesis. For example, derivatives of this structure have shown activity against plant pathogens in preliminary screenings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume